尿素, 3-(邻氯苯基)-1,1-二甲基-

描述

The compound "Urea, 3-(o-chlorophenyl)-1,1-dimethyl-" is not directly mentioned in the provided papers. However, the papers discuss various urea derivatives and their synthesis, structure, and potential applications, particularly in medicinal chemistry. For instance, urea compounds with chlorophenyl groups have been synthesized and evaluated for their anticancer properties . Additionally, the structural analysis of urea derivatives has been a subject of interest due to their potential hydrogen bonding and interaction patterns .

Synthesis Analysis

The synthesis of urea derivatives often involves the reaction of isothiocyanates with amines, as demonstrated in the synthesis of 1-(2,3-dichlorophenyl)-3-pivaloylurea . Another approach includes the use of chlorophenyl butyric acid as a starting material for synthesizing N-substituted-S-(+)-3-methyl-2-(4-chlorophenyl)butyryl(thio)urea compounds . These methods yield compounds with high purity and are confirmed by spectroscopic and elemental analysis.

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the presence of hydrogen bonds, which are crucial for the stability of the compounds. For example, 1-(2,3-dichlorophenyl)-3-pivaloylurea forms a six-membered pseudo-ring stabilized by an intramolecular N–H···O=C hydrogen bond . Similarly, 1,3-diphenyl-urea exhibits two N–H···O intermolecular interactions, which are responsible for its crystalline structure .

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions, including the formation of hydrogen bonds with oxo-anions when protonated . These interactions are significant in the anion coordination chemistry of urea-based ligands. Moreover, the substitution pattern on the phenyl ring can influence the reactivity and interaction patterns of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are influenced by their molecular structure and substituents. The presence of chlorophenyl groups can enhance the cytotoxicity of these compounds against cancer cells . The intermolecular and intramolecular hydrogen bonds contribute to the stability and solubility of these compounds, as well as their crystal packing . The substitution pattern also affects the overall physical properties, such as melting points and solubility .

科学研究应用

光分解研究

对尿素衍生物的研究,如 3-(对氯苯基)-1,1-二甲基尿素(单uron),在了解它们在不同光源下的光分解方面表现出极大的兴趣。研究表明,当暴露在紫外线或阳光下时,这些化合物的光吸收光谱会发生显着变化,这表明光分解途径因光源而异 (Jordan 等人,1964)。

微生物降解

取代尿素除草剂的微生物降解,包括单uron 和二uron 等变体,已得到广泛的研究。这些研究表明,不同的真菌和微生物物种对这些除草剂具有不同的耐受性和降解能力,影响它们在环境中的持久性和分解 (Murray 等人,1969)。

红外光谱分析

红外光谱已被用于分析取代尿素化合物,深入了解它们的化学结构和氢键特性。此类分析有助于更好地了解这些化合物的化学性质和潜在反应性 (Kim,1970)。

环氧树脂/双氰胺体系

尿素衍生物因其对环氧树脂/双氰胺体系的促进作用而受到研究,这在工业应用中很重要。这些研究探讨了不同的尿素衍生物如何影响固化反应动力学和环氧体系的整体性能 (Fei,2013)。

叶绿体超微结构效应

研究还深入研究了特定尿素衍生物对植物叶绿体超微结构的影响,表明二氯苯基脲等化合物可以诱导重大的超微结构修饰。这一研究方向有助于了解此类化学物质如何在细胞水平上影响植物生物学 (Vecchi,1980)。

环氧树脂固化中的协同效应

研究还探讨了单uron 等尿素衍生物在环氧树脂固化中的协同效应,表明在增强材料性能方面具有潜在的工业应用 (Son & Weber,1973)。

安全和危害

作用机制

Target of Action

It is known that similar compounds, such as pyrazole-bearing compounds, have shown diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

Related compounds, like profenofos, act via the inhibition of the acetylcholinesterase enzyme . This inhibition disrupts the normal functioning of the nervous system in pests, leading to their extermination.

Biochemical Pathways

It is known that similar compounds, such as furoxan derivatives, have been synthesized as potential fungicides . These compounds may affect the biochemical pathways of fungi, leading to their extermination.

Pharmacokinetics

It is known that similar compounds, such as ketamine, have a bioavailability that varies depending on the route of administration .

Result of Action

It is known that similar compounds, such as a newly synthesized pyrazoline derivative, have shown antifungal activities .

Action Environment

It is known that similar compounds, such as prothioconazole, are used as fungicides in various environments, including cereals .

属性

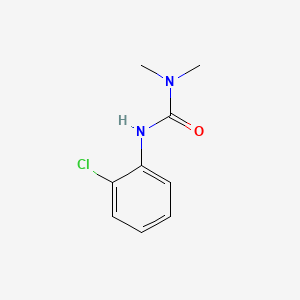

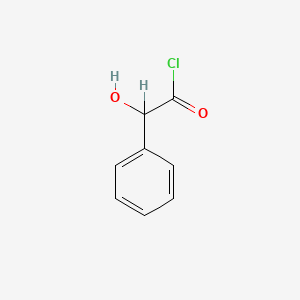

IUPAC Name |

3-(2-chlorophenyl)-1,1-dimethylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-12(2)9(13)11-8-6-4-3-5-7(8)10/h3-6H,1-2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBRZBGHTKKELLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074666 | |

| Record name | Urea, N'-(2-chlorophenyl)-N,N-dimethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

582-44-5 | |

| Record name | Urea, N'-(2-chlorophenyl)-N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N'-(2-chlorophenyl)-N,N-dimethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride](/img/structure/B3031545.png)

![5-(Iodomethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B3031558.png)

![Methyl 2,2,3,3-tetrafluoro-3-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]propanoate](/img/structure/B3031567.png)